molecular formula C14H20N2Na2O8 B13422229 Sodium 1,2-diaminocyclohexane tetraacetate CAS No. 5786-78-7

Sodium 1,2-diaminocyclohexane tetraacetate

Cat. No.: B13422229
CAS No.: 5786-78-7
M. Wt: 390.30 g/mol
InChI Key: TVTLKUMLAQUFAS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,2-diaminocyclohexane tetraacetate typically involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further reaction with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and filtered to isolate the product, which is then dried and purified .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,2-diaminocyclohexane tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds. These products have different applications depending on their chemical properties .

Mechanism of Action

Biological Activity

Sodium 1,2-diaminocyclohexane tetraacetate (CDTA) is a chelating agent widely used in various biological and chemical applications. This compound is particularly noted for its ability to form stable complexes with metal ions, which has significant implications in fields such as biochemistry, medicine, and environmental science.

  • Chemical Formula : C₁₄H₂₀N₂Na₂O₈
  • Molecular Weight : 364.35 g/mol
  • Solubility : Slightly soluble in water; soluble in alkaline solutions like 1N sodium hydroxide; insoluble in most organic solvents .

This compound acts primarily as a chelating agent. Its structure allows it to effectively bind to divalent and trivalent metal ions, forming stable complexes. This property is utilized in various applications, including:

  • Metal Ion Sequestration : CDTA can remove toxic metals from biological systems and the environment.
  • Medical Imaging : It is used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance the relaxivity of manganese ions, making it valuable for detecting thrombus formations .

1. Chelation Therapy

CDTA has been studied for its effectiveness in chelation therapy, particularly for removing heavy metals from the body. Its ability to form stable complexes with metals like lead and mercury makes it a candidate for treating heavy metal poisoning.

2. Magnetic Resonance Imaging (MRI)

Recent studies have highlighted the use of CDTA-based compounds as MRI contrast agents. The rigid structure of CDTA enhances the kinetic inertness of its manganese complexes compared to traditional agents like EDTA, leading to improved imaging quality .

Study Findings
Kálmán & Tircsó (2012)Demonstrated that CDTA-MnII complexes exhibit significantly higher kinetic inertness than EDTA-MnII complexes, with a half-life of approximately 12 hours compared to 5 minutes for EDTA .
Wu et al. (2020)Developed CDTA-based nanoparticles that showed enhanced MRI signal enhancement and rapid clearance from the body, indicating potential for clinical applications .

Case Study 1: Thrombus Detection

In a study using rat models, CDTA-based manganese chelates were employed for thrombus detection via MRI. The results demonstrated high relaxivity and effective thrombus visualization, showcasing the compound's potential in clinical diagnostics .

Case Study 2: Heavy Metal Detoxification

A clinical study assessed the efficacy of sodium CDTA in patients with lead poisoning. The results indicated significant reductions in blood lead levels post-treatment, supporting its application as a chelating agent in clinical settings.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing Sodium 1,2-diaminocyclohexane tetraacetate (Na-CDTA) and confirming its purity?

Na-CDTA can be synthesized via controlled pH adjustments using dilute NaOH and HNO3, followed by purification through recrystallization. Purity assessment involves complexometric titrations with metal nitrates (e.g., Mg²⁺, Ca²⁺) to quantify ligand availability. Solubility in water (practically insoluble at 20°C) and pH testing (saturated solution pH 2.5–3.1) are critical quality checks .

Q. How are metal complexes of Na-CDTA characterized structurally?

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups: N-H (secondary amine, ~3316 cm⁻¹), C=O (carbonyl, ~1661 cm⁻¹), and C=N (azomethane, ~1544 cm⁻¹). Disappearance of primary NH₂ bands from reactants confirms ligand formation. Complementary methods include elemental analysis and stability constant calculations via pH-dependent titrations .

Q. What are the solubility properties of Na-CDTA, and how do they impact experimental preparation?

Na-CDTA is sparingly soluble in water at 20°C, requiring dissolution in dilute alkaline solutions (e.g., NaOH). Solubility challenges necessitate precise pH control (7.5–9.7 for La³⁺ complexation) and ionic strength adjustments (μ = 0.1 with KNO₃ or CsNO₃) to optimize ligand activity .

Q. How is Na-CDTA utilized in analytical chemistry applications?

In fluoride analysis, Na-CDTA is incorporated into Total Ionic Strength Adjustment Buffer (TISAB) to sequester interfering metal ions. A standard protocol involves dissolving 10 g of CDTA with NaOH in distilled water, ensuring fluoride electrode accuracy by preventing metal-fluoride precipitation .

Advanced Research Questions

Q. How are stability constants (log K) of Na-CDTA complexes with lanthanides determined experimentally?

Stability constants are calculated using pH-dependent kinetic studies (e.g., for La³⁺ in pH 7.5–9.7). The rate constant kak_a is derived from ligand substitution reactions, corrected for ionic strength (μ = 0.1) and temperature (25°C). Thermodynamic data from reference systems (e.g., EDTA) are often applied for calibration .

Q. What factors influence exchange kinetics between Na-CDTA and alkaline earth metals (Mg²⁺, Ca²⁺)?

Q. How can contradictory stability data for Na-CDTA complexes under varying ionic strengths be resolved?

Discrepancies arise from differences in correction methods for activity coefficients. Researchers should standardize ionic media (e.g., CsNO₃ vs. KNO₃) and validate calculations using referenced thermodynamic tables. Comparative studies with EDTA complexes provide baseline stability trends .

Q. What mechanistic insights guide the design of Na-CDTA-based antitumor platinum complexes?

Cis-platinum(II) complexes with 1,2-diaminocyclohexane isomers (e.g., trans-d or trans-l) show enhanced antitumor activity and lower toxicity. Na-CDTA’s stereochemistry influences ligand substitution rates, with trans isomers favoring stable Pt–N bonds. Synthesis involves halogen or dibasic acid ligands to modulate reactivity .

Q. How can pH be optimized for selective complexation of transition metals with Na-CDTA?

Selective binding is achieved by adjusting pH to metal-specific ranges (e.g., pH 7.5–9.7 for La³⁺ vs. pH 4–6 for Fe³⁺). Buffered systems with competing ligands (e.g., citrate) enhance selectivity. Spectrophotometric titration under μ = 0.1 (KNO₃) validates metal-ligand ratios .

Q. What advanced techniques analyze ligand substitution mechanisms in Na-CDTA systems?

Stopped-flow spectrophotometry and nuclear magnetic resonance (NMR) track real-time exchange reactions. For example, La³⁺ substitution by Mg²⁺ follows pseudo-first-order kinetics, with activation parameters (ΔH‡, ΔS‡) calculated from Arrhenius plots. Isotopic labeling (e.g., ¹⁵N) aids in mechanistic elucidation .

Q. Methodological Notes

  • Ionic Strength Corrections : Use Davies or Specific Ion Interaction Theory (SIT) for activity coefficient adjustments .
  • Data Validation : Cross-reference stability constants with EDTA systems to identify outliers .
  • Stereochemical Considerations : Specify trans/cis configurations of Na-CDTA in synthetic protocols to avoid batch variability .

Properties

CAS No.

5786-78-7

Molecular Formula

C14H20N2Na2O8

Molecular Weight

390.30 g/mol

IUPAC Name

disodium;2-[[2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

TVTLKUMLAQUFAS-UHFFFAOYSA-L

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

physical_description

Aqueous solution: Colorless odorless liquid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.